methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
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Overview
Description
Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound It belongs to the class of steroids, which are characterized by a cyclopenta[a]phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate involves multiple steps. Typically, the process starts with the preparation of the core steroid structure, followed by functional group modifications. Key steps include:
Formation of the cyclopenta[a]phenanthrene ring system: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, keto, and ester groups are introduced through selective oxidation, reduction, and esterification reactions.
Final esterification: The ethoxycarbonyloxy group is introduced in the final step through esterification with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of keto derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides, ethers, and thioethers.
Scientific Research Applications
Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.
Industry: Used in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate involves its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which play roles in inflammation, metabolism, and electrolyte balance .
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring steroid hormone with similar structural features.
Betamethasone: A synthetic glucocorticoid with anti-inflammatory properties.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy.
Uniqueness
Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and synthetic utility compared to other steroids .
Properties
Molecular Formula |
C24H32O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H32O7/c1-5-30-21(28)31-24(20(27)29-4)11-9-17-16-7-6-14-12-15(25)8-10-22(14,2)19(16)18(26)13-23(17,24)3/h8,10,12,16-19,26H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1 |
InChI Key |
OXJGWCQFVCFYDG-HROMYWEYSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OC |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OC |
Origin of Product |
United States |
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